Trioctylmethylammoniumhydroxid
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Overview
Description
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to alter surface tension and interact with different molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by ion exchange to replace the iodide ion with a hydroxide ion. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the quaternization reaction is optimized for yield and purity. The ion exchange process is conducted using ion exchange resins to ensure efficient replacement of the iodide ion with the hydroxide ion .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products are typically the corresponding substituted ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous solutions. This property is crucial in its role as a phase transfer catalyst and in drug delivery systems where it helps in the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Methyl-N,N-dioctyloctan-1-aminium sulfate
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide is unique due to its hydroxide ion, which imparts distinct chemical reactivity compared to its chloride, bromide, and sulfate counterparts. This makes it particularly useful in reactions requiring a strong nucleophile or base .
Properties
Molecular Formula |
C25H55NO |
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Molecular Weight |
385.7 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;hydroxide |
InChI |
InChI=1S/C25H54N.H2O/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
ZFIUCZXOGNIMCP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[OH-] |
Origin of Product |
United States |
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